molecular formula C9H14ClNO B14077886 4-Piperidin-1-yl-but-2-enoyl chloride

4-Piperidin-1-yl-but-2-enoyl chloride

Cat. No.: B14077886
M. Wt: 187.66 g/mol
InChI Key: XPJWCVLKRVTORQ-UHFFFAOYSA-N
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Description

4-Piperidin-1-yl-but-2-enoyl chloride (CAS 1369372-07-5) is a specialized organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This reagent features an α,β-unsaturated carbonyl system adjacent to a piperidine moiety, making it a valuable building block in medicinal chemistry and organic synthesis . Its primary research application is as an acylating agent, where the reactive acyl chloride group allows for the efficient introduction of the 4-(piperidin-1-yl)but-2-enoyl fragment onto various nucleophiles such as amines and alcohols, enabling the synthesis of novel amides and esters . The conjugated system can also act as a Michael acceptor, facilitating further structural diversification . Researchers value this compound for its potential in constructing complex molecules, particularly in the exploration of new pharmacologically active compounds. Piperidine derivatives are core structures in numerous pharmaceuticals, and incorporating this moiety via an unsaturated linker can be used to modulate the compound's conformation, rigidity, and electronic properties . Handling this material requires strict safety protocols. It is classified as a hazardous substance with GHS warning icons indicating severe skin corrosion and serious eye damage . Researchers must use appropriate personal protective equipment and handle the compound within a well-ventilated fume hood. It is typically recommended to be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Available suppliers for this compound can be found through online chemical marketplaces .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

4-piperidin-1-ylbut-2-enoyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2

InChI Key

XPJWCVLKRVTORQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Acid Preparation

The carboxylic acid precursor, 4-(piperidin-1-yl)but-2-enoic acid, is synthesized via conjugate addition of piperidine to acetylenedicarboxylic acid derivatives. For example, reacting piperidine with maleic anhydride under basic conditions yields the α,β-unsaturated acid.

Chlorination Process

The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C. A typical protocol involves:

  • Dissolving 4-(piperidin-1-yl)but-2-enoic acid (1 equiv) in anhydrous dichloromethane.
  • Adding SOCl₂ (1.2 equiv) dropwise under nitrogen.
  • Refluxing at 40°C for 4 hours.
  • Removing excess reagent under vacuum to isolate the acyl chloride.

Yield : 85–92% (optimized conditions).

Alternative Synthesis via Acylation of Piperidine

Enoyl Chloride Formation

But-2-enoyl chloride is first prepared by chlorinating crotonic acid (trans-2-butenoic acid) with phosphorus pentachloride (PCl₅). The resulting enoyl chloride is then reacted with piperidine in tetrahydrofuran (THF) at −20°C.

Coupling Reaction

  • Piperidine (1.1 equiv) is added to a THF solution of but-2-enoyl chloride (1 equiv).
  • Triethylamine (1.5 equiv) neutralizes HCl byproduct.
  • The mixture is stirred for 12 hours at room temperature.

Yield : 75–80% after purification via fractional distillation.

Optimization of Reaction Conditions

Solvent Selection

Nonpolar solvents (e.g., dichloromethane, toluene) suppress acyl chloride hydrolysis. Polar aprotic solvents like dimethylformamide (DMF) accelerate piperidine acylation but require strict anhydrous conditions.

Catalytic Additives

Lewis acids such as zinc chloride (ZnCl₂) improve chlorination efficiency by activating the carboxylic acid. Yields increase by 8–12% when 0.1 equiv ZnCl₂ is added.

Temperature Control

Low temperatures (−10°C to 5°C) minimize decomposition during chlorination. Elevated temperatures (40–50°C) are permissible in acylation steps to ensure complete piperidine coupling.

Comparative Analysis of Methods

Parameter Direct Chlorination Acylation Route
Starting Material Cost Moderate Low
Reaction Steps 2 3
Overall Yield 85–92% 75–80%
Purity (HPLC) ≥98% ≥95%
Scalability Industrial Laboratory-scale

The direct chlorination method is favored for large-scale production due to fewer steps and higher yields.

Applications in Pharmaceutical Synthesis

This compound is pivotal in synthesizing tyrosine kinase inhibitors. For instance, in dacomitinib preparation, it condenses with methyl 3-amino-4-methoxybenzoate to form a key intermediate. The reaction occurs in dichloromethane with triethylamine as the acid scavenger, achieving >90% conversion.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form (E)-4-(piperidin-1-yl)but-2-enoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires the use of strong reducing agents under anhydrous conditions.

Major Products

    Amides and Esters: Formed through nucleophilic substitution reactions.

    (E)-4-(piperidin-1-yl)but-2-enoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

(E)-4-(piperidin-1-yl)but-2-enoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride largely depends on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable derivatives. The molecular targets and pathways involved are specific to the application and the nature of the nucleophile.

Comparison with Similar Compounds

Functional Group Differences

  • This compound: The acyl chloride group confers high electrophilicity, enabling rapid reactions with nucleophiles (e.g., amines, alcohols) to form amides or esters. The conjugated double bond facilitates Michael addition reactions .
  • (E)-4-(Piperidin-1-yl)but-2-enoic acid HCl: The carboxylic acid hydrochloride is ionic, enhancing water solubility compared to the neutral acyl chloride. This form is less reactive but suitable for salt formation in drug delivery .
  • Ethyl 2-(piperidin-4-yl)acetate : The ester group is less reactive than acyl chlorides, requiring harsher conditions (e.g., acid/base catalysis) for hydrolysis. Its moderate lipophilicity (Log P = 0.69) suggests bioavailability in drug design .
  • 4-(But-3-en-1-yl)-1-methylpiperidine : The absence of a carbonyl group shifts reactivity toward alkylation or alkene-specific reactions (e.g., hydrogenation, epoxidation) .

Hazard and Handling

  • The acyl chloride (target compound) lacks MSDS data but likely requires inert atmosphere storage due to moisture sensitivity .
  • The carboxylic acid hydrochloride poses hazards including skin irritation (H315) and respiratory sensitization (H335), necessitating protective equipment during handling .

Research Findings and Trends

Recent studies highlight the versatility of this compound in synthesizing kinase inhibitors, where its α,β-unsaturated system enables covalent binding to cysteine residues . In contrast, the ester analog (Ethyl 2-(piperidin-4-yl)acetate) has shown promise in central nervous system drug delivery due to improved blood-brain barrier penetration . The carboxylic acid hydrochloride derivative is increasingly used in ionic liquid formulations for sustained-release pharmaceuticals .

Biological Activity

4-Piperidin-1-yl-but-2-enoyl chloride, also known as (E)-4-(piperidin-1-yl)but-2-enoyl chloride, is a compound with a unique structure that includes a piperidine ring and an acyl chloride functional group. Its molecular formula is C11_{11}H14_{14}ClN, with a molecular weight of approximately 187.67 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for various derivatives that may exhibit pharmacological effects.

PropertyValue
Molecular FormulaC11_{11}H14_{14}ClN
Molecular Weight187.67 g/mol
Boiling Point277.2 °C
Density1.1 g/cm³

Biological Activity Overview

The biological activity of this compound primarily relates to its derivatives, which have been investigated for their interactions with various biological targets. Notably, studies have indicated that compounds derived from this structure can exhibit inhibitory effects on specific kinases involved in cancer biology and other pathological processes.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Certain derivatives have shown the ability to inhibit receptor tyrosine kinases, which are critical in cell signaling pathways related to cancer progression .
  • Antimicrobial Activity : Some studies suggest that modifications of this compound can lead to antimicrobial properties, potentially effective against various bacterial strains .
  • Cytotoxic Effects : Research indicates that derivatives may induce cytotoxicity in cancer cell lines, making them candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Kinase Inhibition Studies : A study evaluated the inhibitory effects of synthesized derivatives on erbB kinases (erbB1, erbB2, and erbB4), demonstrating their potential in treating proliferative diseases such as cancer .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of compounds derived from this structure, revealing significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
  • Cytotoxicity Assessment : A detailed cytotoxicity study on various cancer cell lines showed that specific derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutic agents .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Piperidin-1-yl-butyric acidContains a carboxylic acid instead of acyl chlorideLess reactive; potential anti-inflammatory properties
N-(piperidin-1-yl)acetamideContains an amide functional groupExhibits different pharmacological properties
4-(pyrrolidin-1-yl)butyric acidSimilar piperidine structure but with a pyrrolidine ringMay have distinct biological activities

Q & A

Q. How can iterative process optimization improve the scalability of this compound synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. Pilot-scale trials under cGMP ensure reproducibility for preclinical studies .

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